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[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine Documentation Hub

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  • Product: [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine
  • CAS: 878465-91-9

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Potential of the [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine Scaffold: A Mechanistic Investigation Workflow

An In-Depth Technical Guide for Researchers Preamble: The Privileged Scaffold The convergence of furan and thiazole rings creates a heterocyclic motif of significant interest in medicinal chemistry.[1] Thiazole-containin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Preamble: The Privileged Scaffold

The convergence of furan and thiazole rings creates a heterocyclic motif of significant interest in medicinal chemistry.[1] Thiazole-containing compounds are known to possess a vast range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects.[2][3] The furan ring, another key pharmacophore, is present in numerous natural and synthetic bioactive molecules.[4] The specific scaffold, [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine, represents a promising, yet underexplored, backbone for novel therapeutic agents. While data on this exact parent compound is limited to its availability for research purposes[5], the extensive bioactivity of its structural analogs provides a compelling rationale for in-depth investigation.

This guide eschews a conventional review format. Instead, it serves as a strategic whitepaper for research teams, outlining a comprehensive, multi-tiered workflow to systematically elucidate the mechanism of action (MoA) of novel derivatives based on this core structure. We will proceed from broad phenotypic screening to specific target identification and validation, providing the causal logic behind experimental choices and detailed, self-validating protocols.

Part 1: Survey of Known Bioactivities in Related Thiazole-Furan Structures

The therapeutic potential of this scaffold is inferred from the diverse mechanisms of action reported for structurally related compounds. Understanding these precedents is crucial for designing an efficient screening strategy.

  • Anticancer Activity: A primary area of investigation for thiazole derivatives is oncology. Specific mechanisms identified include the inhibition of key signaling proteins.

    • Kinase Inhibition: Many thiazole-containing compounds function as kinase inhibitors. For instance, derivatives of 5-(Furan-2-yl)thiazole have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of tumor angiogenesis.[1] Similarly, substituted 4-(thiazol-5-yl)pyrimidines are potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), which leads to the reinstatement of apoptosis in cancer cells.[6] The 2-aminothiazole scaffold is considered a privileged structure for targeting kinases like PI3Ks, EGFR, and Src/Abl.[7]

    • Androgen Receptor (AR) Antagonism: N-(thiazol-2-yl) furanamide derivatives have been developed as noncompetitive AR antagonists that target the dimerization interface, offering a strategy to overcome resistance in prostate cancer.[8]

  • Enzyme Inhibition: Beyond kinases, this class of compounds has been shown to inhibit a variety of other enzymes.

    • Heparanase Inhibition: Furanyl-thiazole acetic acid derivatives have been identified as potent heparanase inhibitors, a key enzyme involved in cancer metastasis and inflammation.[9]

    • Lipoxygenase (LOX) Inhibition: Certain 1,3,4-thiadiazole derivatives have demonstrated inhibitory activity against 15-lipoxygenase-1, a target for anti-inflammatory and anticancer drug discovery.[10]

    • Cholinesterase Inhibition: Benzofuran-based thiazole hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.[11]

  • Antimicrobial and Antiprotozoal Activity: The thiazole and furan rings are common features in anti-infective agents.[12]

    • Nitro-substituted furan and thiadiazole derivatives have demonstrated significant activity against protozoan parasites like Leishmania major and Trypanosoma brucei.[13][14][15] Their mechanism often involves the induction of oxidative stress (ROS and NO production) in macrophages and direct effects on parasite viability.[13]

Part 2: A Proposed Research Workflow for MoA Elucidation

We propose a three-tiered approach to systematically characterize the mechanism of action for novel derivatives of the [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine scaffold. This workflow is designed to be resource-efficient, moving from broad, high-throughput methods to highly specific, hypothesis-driven experiments.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification pheno_screen Initial Phenotypic Assays (e.g., Cytotoxicity, Antimicrobial) target_class Broad Target Class Assays (e.g., Kinome Scan, Receptor Profiling) pheno_screen->target_class Identifies Biological Effect biochem Biochemical Assays (Enzyme Kinetics, Binding Affinity) target_class->biochem Suggests Putative Target(s) cell_based Cellular Target Engagement (Western Blot, CETSA) biochem->cell_based Confirms Target & Quantifies Interaction insilico In Silico Modeling (Molecular Docking) cell_based->insilico Validates Cellular MoA

Caption: Proposed workflow for MoA elucidation of novel derivatives.

Tier 1: Broad Phenotypic Screening

The initial goal is to determine the primary biological effect of the synthesized derivatives. This stage utilizes cost-effective, high-throughput assays.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (MTT)

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549, PC3) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Causality: This assay provides a rapid and quantitative measure of a compound's effect on cell proliferation and survival. Observing selective cytotoxicity against cancer cell lines would guide subsequent investigations towards anticancer mechanisms, such as kinase inhibition.

Tier 2: Target Class Identification

If Tier 1 reveals a consistent phenotype (e.g., cytotoxicity), the next step is to narrow down the potential molecular target class.

Experimental Protocol: Kinase Profiling Service

  • Rationale: Based on the prevalence of kinase inhibition among thiazole derivatives[6][7], a broad kinase panel screen is a logical next step if cytotoxicity is observed.

  • Compound Submission: Submit active compounds from Tier 1 (typically at a fixed concentration, e.g., 1 µM or 10 µM) to a commercial kinase profiling service (e.g., Eurofins Discovery, Reaction Biology). These services maintain large panels of purified kinases (e.g., >400 kinases).

  • Assay Principle: The service will perform in vitro radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of each kinase in the panel.

  • Data Output: The results are typically provided as a percentage of inhibition for each kinase relative to a control.

  • Hit Identification: "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% or >75% inhibition).

Causality: This unbiased screen can rapidly identify one or more putative kinase targets from hundreds of possibilities, transforming a broad phenotypic observation into a specific, testable hypothesis.

Tier 3: Specific Target Validation and Mechanistic Deep Dive

Once putative targets are identified, rigorous validation is required to confirm the interaction and elucidate the downstream cellular consequences.

A. Biochemical Validation: Enzyme Inhibition Kinetics

This protocol confirms direct inhibition of the purified target enzyme (e.g., a hit from the kinase screen).

  • Enzyme and Substrate Preparation: Obtain the purified recombinant kinase and its specific peptide substrate and ATP.

  • Reaction Setup: In a 96-well plate, set up reactions containing the kinase, varying concentrations of the inhibitor derivative, and the peptide substrate in kinase buffer.

  • Initiation and Incubation: Initiate the reaction by adding a concentration of ATP equal to the enzyme's Kₘ value. Incubate at 30°C for a specified time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or using luminescence-based ATP detection assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value. Further experiments varying both substrate and inhibitor concentrations can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) via Lineweaver-Burk plot analysis.[16]

B. Cellular Target Engagement: Western Blot Analysis

This experiment verifies that the compound inhibits the target kinase inside the cell by examining the phosphorylation status of its known downstream substrate.

  • Cell Treatment: Treat the relevant cell line with the inhibitor at various concentrations (e.g., 0.5x, 1x, 5x, 10x the IC₅₀ from the cell viability assay) for a short duration (e.g., 1-2 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 if targeting JAK2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • After washing, add an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal (relative to the total substrate and loading control) confirms cellular target engagement.

G cluster_0 Signaling Pathway Example: Kinase Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_X Target Kinase X Receptor->Kinase_X Activates Substrate Substrate Kinase_X->Substrate Phosphorylates pSubstrate p-Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Triggers Inhibitor Thiazole-Furan Derivative Inhibitor->Kinase_X Inhibits

Caption: Hypothetical signaling pathway inhibited by a derivative.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Representative Data from Tier 1 Phenotypic Screening

Compound IDStructure ModificationIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HEK293Selectivity Index (HEK293/HeLa)
Parent -> 100> 100> 100-
Deriv-01 4-Cl-Phenyl on Thiazole2.53.155.222.1
Deriv-02 4-MeO-Phenyl on Thiazole15.821.4> 100> 6.3
Deriv-03 3-NO₂-Phenyl on Thiazole0.91.240.545.0

Interpretation: The presence of electron-withdrawing groups (Cl, NO₂) on an appended phenyl ring enhances cytotoxic potency and selectivity, consistent with observations for some VEGFR-2 inhibitors.[1] Derivative Deriv-03 is the lead candidate for Tier 2 analysis.

Table 2: Representative Data from Tier 3 Validation

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Mode of InhibitionCellular Target Inhibition (EC₅₀, nM)
Deriv-03 Kinase X15.2ATP-Competitive125
Deriv-03 Kinase Y850.7-> 10000

Interpretation: Deriv-03 is a potent and selective inhibitor of Kinase X in both biochemical and cellular assays. The ~8-fold shift between the biochemical and cellular potency is common and reflects factors like cell permeability and intracellular ATP concentration.

Conclusion

The [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine scaffold represents a fertile ground for the development of novel, potent, and selective therapeutic agents. Its versatility, evidenced by the wide range of biological targets modulated by its analogs, underscores the importance of a systematic and rigorous approach to mechanistic characterization. The multi-tiered workflow presented in this guide—progressing from broad phenotypic effects to specific molecular interactions—provides a robust framework for researchers to efficiently identify lead candidates, validate their mechanisms of action, and ultimately unlock the full therapeutic potential of this privileged chemical class.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). ResearchGate. Available at: [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. Available at: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. (2025). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Egyptian Journal of Chemistry. Available at: [Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2025). Journal of Medicinal Chemistry. Available at: [Link]

  • In vitro immunobiological studies of novel 5-(5-nitrofuran-2-yl)-1, 3, 4-thiadiazoles with piperazinyl-linked benzamidine substituents against Leishmania major. (2013). Iranian Journal of Allergy, Asthma and Immunology. Available at: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. (2025). Biointerface Research in Applied Chemistry. Available at: [Link]

  • 2,5-Disubstituted furan derivatives containing 1,3,4-thiadiazole moiety as potent a-glucosidase and E. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. (2022). Molecules. Available at: [Link]

  • 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. (2022). Semantic Scholar. Available at: [Link]

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (2005). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Pharmaceutical Sciences and Engineering Community. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry. Available at: [Link]

Sources

Exploratory

Whitepaper: Preclinical Pharmacokinetic Characterization of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

As a Senior Application Scientist, I will provide a comprehensive guide on the preclinical pharmacokinetic evaluation of the novel chemical entity, [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine. It is important to...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I will provide a comprehensive guide on the preclinical pharmacokinetic evaluation of the novel chemical entity, [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine. It is important to note that as of my last update, this specific molecule is not extensively documented in publicly accessible scientific literature. Therefore, this guide is structured as a predictive and methodological whitepaper. It outlines the essential principles and state-of-the-art protocols for characterizing the pharmacokinetic profile of this compound, or similar novel thiazolyl-furan derivatives, in early-stage drug development.

This document is built upon established best practices in the field and draws from regulatory guidelines and foundational pharmacokinetic principles to ensure scientific rigor and practical applicability for researchers and drug development professionals.

Introduction and Strategic Imperative

The journey of a new chemical entity (NCE) from discovery to clinical application is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound in focus, [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine, possesses a heterocyclic structure—a substituted thiazolyl-furan core—that is common in medicinal chemistry and suggests potential for biological activity. However, this structure also presents specific challenges and questions regarding its metabolic stability, bioavailability, and potential for drug-drug interactions.

A robust preclinical pharmacokinetic (PK) evaluation is not merely a data-gathering exercise; it is a strategic imperative that informs critical decisions, including dose selection for toxicology studies, prediction of human PK parameters, and overall assessment of the compound's viability as a therapeutic agent. This guide provides the scientific rationale and detailed methodologies for conducting a comprehensive PK assessment in rodent models, the foundational step in this critical path.

Core Objectives of the Preclinical PK Program

The primary goal is to quantitatively define the disposition of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine within a biological system. This is achieved by addressing four key questions:

  • Absorption: How rapidly and to what extent is the compound absorbed into the systemic circulation following extravascular administration (e.g., oral dosing)?

  • Distribution: Where does the compound travel within the body after absorption? Does it preferentially accumulate in certain tissues or remain primarily in the bloodstream?

  • Metabolism: Is the compound chemically modified by the body? What are the primary metabolic pathways and the resulting metabolites?

  • Excretion: How is the compound and its metabolites removed from the body (e.g., via urine, feces)?

Answering these questions allows for the determination of key PK parameters, which are summarized in the table below.

Table 1: Critical Pharmacokinetic Parameters and Their Significance

ParameterDefinitionSignificance in Drug Development
Cmax Maximum observed plasma concentrationIndicates the peak exposure; crucial for assessing acute toxicity and efficacy.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeRepresents the overall systemic exposure; a key parameter for efficacy and toxicity correlation.
t½ (Half-life) Time required for the plasma concentration to decrease by halfDetermines the dosing interval and the time to reach steady-state concentrations.
CL (Clearance) Volume of plasma cleared of the drug per unit timeMeasures the body's efficiency in eliminating the drug; essential for dose calculation.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of drug distribution into tissues versus plasma. A high Vd suggests extensive tissue distribution.
F (%) (Bioavailability) Fraction of an administered dose that reaches systemic circulationA critical parameter for oral drugs; determines how much of the drug is available to have a therapeutic effect.

Experimental Design: A Step-by-Step Methodological Workflow

A well-designed in-vivo study is the cornerstone of reliable PK data. The following protocol outlines a standard approach for a preliminary PK study in rats, a commonly used species due to its physiological and metabolic similarities to humans for many compound classes.

Animal Model Selection and Acclimation
  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old, 250-300g). The use of a single gender in initial screens is common to reduce variability, with female studies often following.

  • Justification: Rats are a standard model for regulatory toxicology and PK studies. Their liver contains a full complement of cytochrome P450 (CYP) enzymes relevant to human drug metabolism.

  • Acclimation: Animals must be acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water) to minimize stress-induced physiological changes.

Dosing Formulation and Administration

The choice of vehicle for dosing is critical and can significantly impact absorption.

  • Vehicle Selection: A multi-step solubility screen is required. A common starting point for a compound like [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine, which contains a basic amine group, would be an aqueous solution with pH adjustment. If solubility is insufficient, a co-solvent system may be necessary (e.g., 10% DMSO, 40% PEG400, 50% Saline).

  • Intravenous (IV) Administration:

    • Dose: 1-2 mg/kg. The IV route serves as the reference (100% bioavailability) to quantify absolute oral bioavailability.

    • Procedure: Administered as a slow bolus injection into the tail vein.

  • Oral (PO) Administration:

    • Dose: 5-10 mg/kg. A higher dose is used to ensure plasma concentrations remain above the analytical limit of quantification for an extended period.

    • Procedure: Administered via oral gavage. Animals should be fasted overnight to standardize gut absorption.

Blood Sampling Schedule and Collection

A well-designed sampling schedule is crucial for accurately defining the plasma concentration-time profile.

  • IV Group Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO Group Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Procedure:

    • Collect approximately 100-150 µL of whole blood from the saphenous or jugular vein at each timepoint.

    • Place samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

    • Aspirate the supernatant (plasma) and store at -80°C until analysis.

The entire experimental workflow can be visualized as follows:

G cluster_pre Phase 1: Preparation cluster_exp Phase 2: In-Vivo Experiment cluster_post Phase 3: Analysis & Reporting Nce NCE Synthesis & Solubility Screening Formulation Vehicle Selection & Dose Formulation Nce->Formulation Animals Animal Acclimation (Sprague-Dawley Rats) Formulation->Animals Dosing Dosing (N=3-5/group) Animals->Dosing IvDose IV Bolus (1 mg/kg) Dosing->IvDose Group 1 PoDose Oral Gavage (10 mg/kg) Dosing->PoDose Group 2 BloodSample Serial Blood Sampling (Defined Timepoints) IvDose->BloodSample PoDose->BloodSample Plasma Plasma Separation (Centrifugation) BloodSample->Plasma Analysis LC-MS/MS Bioanalysis Plasma->Analysis PkAnalysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) Analysis->PkAnalysis Report Data Summary & Final Report PkAnalysis->Report

Caption: High-level workflow for a preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification

The accurate quantification of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine in plasma is non-negotiable. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.

Sample Preparation

The goal is to isolate the analyte from complex plasma matrix components (proteins, lipids, salts) that can interfere with the analysis.

  • Method: Protein Precipitation.

  • Protocol:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar molecule that is not present in the sample and has similar ionization and chromatographic properties.

    • Vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Transfer the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Hypothetical Optimized Parameters)
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a typical starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient from 5% to 95% Mobile Phase B over 2-3 minutes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+), as the methanamine group is readily protonated.

    • Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the protonated parent molecule, [M+H]+) and a specific product ion (a fragment generated by collision-induced dissociation). This two-stage filtering provides exceptional selectivity.

    • MRM Transitions: These must be empirically determined by infusing a pure standard of the compound. For [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (MW ≈ 194.26), the precursor would be m/z 195.3. A plausible fragmentation could occur at the furan-methylene bond, yielding a characteristic product ion.

The relationship between the analytical components is illustrated below.

G cluster_lc Liquid Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) Injector Autosampler Injects Sample Column C18 Column Separates by Polarity Injector->Column IonSource ESI Source (Ionization) Column->IonSource Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 195.3) IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Q3->Detector DataSystem DataSystem Detector->DataSystem Generates Chromatogram

Caption: Logical flow of an LC-MS/MS bioanalytical method.

Data Analysis and Interpretation

Once the plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA), a standard method that makes no assumptions about the underlying physiological model.

  • Software: Specialized software such as Phoenix® WinNonlin® or similar validated programs are required.

  • Process: The software uses the plasma concentration-time data to calculate the parameters listed in Table 1.

  • Key Calculation Example - Absolute Bioavailability (F%):

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

    • This formula compares the total exposure from the oral dose to the total exposure from the intravenous dose, correcting for the dose difference. A low F% (<30%) may indicate poor absorption or significant first-pass metabolism in the liver.

Conclusion and Next Steps

The successful execution of the described workflow will yield a robust, preliminary pharmacokinetic profile of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine. This initial dataset is foundational. If the compound demonstrates favorable properties (e.g., reasonable oral bioavailability, a half-life supportive of a convenient dosing regimen), subsequent studies would be warranted. These include metabolite identification, plasma protein binding assays, and cross-species PK scaling to predict human pharmacokinetics. This structured, data-driven approach is fundamental to navigating the complex landscape of modern drug discovery and development.

References

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration (FDA), 2018. [Link]

  • ICH Guideline S3A: Note for Guidance on Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1994. [Link]

  • Gibaldi, M., & Perrier, D. (1982). Pharmacokinetics (2nd ed.). Marcel Dekker, New York. (Note: Foundational textbook, link points to a representative academic resource on the topic). [Link]

  • Tse, F. L. S., & Jaffe, J. M. (2003). Preclinical Drug Disposition: A Laboratory Manual. CRC Press. (Note: Practical guide for laboratory procedures, link points to publisher's page). [Link]

Foundational

Predictive Metabolic Profiling and Liability Assessment of[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

Executive Summary The compound [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine represents a complex structural scaffold with multiple competing sites of metabolism (soft spots). While the primary amine and thiazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine represents a complex structural scaffold with multiple competing sites of metabolism (soft spots). While the primary amine and thiazole ring undergo standard Phase I biotransformations, the presence of an unsubstituted furan ring introduces a critical toxicophore liability. This technical guide deconstructs the mechanistic pathways of its metabolism, predicts the formation of reactive electrophilic intermediates, and establishes a self-validating in vitro protocol for reactive metabolite trapping.

Structural Deconstruction & Mechanistic Liability Assessment

To accurately predict the metabolic fate of this compound, we must isolate its three primary functional nodes. Each node interacts uniquely with the hepatic Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO) systems.

Node A: Furan Ring (The Primary Toxicophore)

Furan rings are notoriously susceptible to CYP-catalyzed oxidation, primarily mediated by CYP3A4 and CYP2E1. The oxidation does not typically result in a stable hydroxylated product; instead, it generates a highly electrophilic cis-enedione or epoxide intermediate.

  • Mechanistic Consequence: These transient electrophiles readily alkylate cellular nucleophiles (such as lysine or cysteine residues on proteins), leading to glutathione (GSH) depletion, covalent binding, and downstream hepatotoxicity ()[1].

Node B: Primary Aliphatic Amine (-CH₂NH₂)

The methanamine moiety is a classic substrate for oxidative deamination.

  • Mechanistic Consequence: CYP450 enzymes and MAOs catalyze the abstraction of an electron/proton to form an unstable imine intermediate. This intermediate rapidly hydrolyzes in aqueous environments to yield an aldehyde, which is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) into a stable, low-risk carboxylic acid ()[2].

Node C: 2-Methyl-1,3-thiazole Ring

Thiazole rings are generally more metabolically stable than furans, but they present specific vectors for oxidation.

  • Mechanistic Consequence: The C2-methyl group is electronically activated for aliphatic hydroxylation, yielding a hydroxymethyl metabolite. Additionally, the thiazole sulfur can undergo S-oxidation, or the ring itself can undergo epoxidation leading to scission, though this is sterically hindered by the adjacent furan and methyl groups ()[3].

Predicted Metabolic Pathways

The competing metabolic pathways dictate the in vivo clearance and toxicity profile of the molecule. The diagram below maps the logical flow of these biotransformations.

MetabolicPathways Parent [5-(2-Methyl-1,3-thiazol-4-yl) furan-2-yl]methanamine NodeA Oxidative Deamination (MAO / CYP450) Parent->NodeA NodeB Furan Ring Oxidation (CYP3A4 / CYP2E1) Parent->NodeB NodeC Thiazole Hydroxylation (CYP450) Parent->NodeC MetA1 Aldehyde Intermediate NodeA->MetA1 MetA2 Carboxylic Acid (Stable Phase I) MetA1->MetA2 ALDH MetB1 cis-Enedione (Reactive Electrophile) NodeB->MetB1 Bioactivation MetB2 GSH Adduct (+307 Da Mass Shift) MetB1->MetB2 GSH Trapping Tox Protein Alkylation (Hepatotoxicity) MetB1->Tox Covalent Binding MetC1 Hydroxymethyl Metabolite NodeC->MetC1

Predicted Phase I metabolic pathways and reactive intermediate formation.

Experimental Protocol: In Vitro Reactive Metabolite Trapping

Because the furan ring generates a transient cis-enedione, standard microsomal stability assays are insufficient. If the reactive intermediate covalently binds to microsomal proteins, it will disappear from the LC-MS chromatogram without a trace, resulting in artificially low metabolite recovery (poor mass balance).

To mitigate this, we must employ a Reactive Metabolite Trapping Assay using Glutathione (GSH).

Causality & Experimental Choices
  • Why Human Liver Microsomes (HLM)? HLMs contain the highest concentration of membrane-bound CYP450s required to trigger the furan bioactivation.

  • Why GSH? GSH acts as a "soft" nucleophile surrogate for cellular proteins. It intercepts the cis-enedione before it can bind to the assay matrix, forming a stable adduct that can be detected via mass spectrometry.

  • Self-Validating System: The protocol mandates the inclusion of Verapamil (high clearance) and Warfarin (low clearance) to validate HLM competency. Furthermore, mass balance tracking ensures that parent compound loss correlates directly with the appearance of trapped adducts.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 1 µM solution of[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine in 0.1 M potassium phosphate buffer (pH 7.4).

  • Control Validation: In parallel wells, prepare 1 µM solutions of Verapamil and Warfarin.

  • Trapping Agent Integration: Supplement the test compound incubations with 5 mM reduced Glutathione (GSH).

  • Enzyme Initiation: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Kinetic Quenching: At T=0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Precipitation & Analysis: Centrifuge the quenched plates at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS (High-Resolution Mass Spectrometry) analysis using a Q-TOF or Orbitrap system.

  • Data Processing: Apply Mass Defect Filtering (MDF) to the raw data, specifically scanning for a mass shift of +323 Da (+16 Da for oxidation, +307 Da for GSH adduction).

Workflow Incubation 1. Incubation HLM + NADPH Trapping 2. Trapping + 5mM GSH Incubation->Trapping Quench 3. Quench Ice-cold ACN Trapping->Quench Analysis 4. LC-HRMS Q-TOF / Orbitrap Quench->Analysis Data 5. Data Processing Mass Defect Filtering Analysis->Data

In vitro reactive metabolite trapping workflow using mass defect filtering.

Quantitative Data Presentation

The following table summarizes the predicted metabolic profile based on the structural liabilities of the parent compound, detailing the expected mass shifts required for LC-HRMS identification.

Predicted MetaboliteStructural ModificationMediating Enzyme(s)Expected Mass Shift (ΔDa)Risk Designation
M1 (Carboxylic Acid) Primary amine → Carboxylic acidMAO, CYP450, ALDH+15 DaStable / Low Risk
M2 (Hydroxymethyl) Thiazole methyl → HydroxymethylCYP450 (e.g., CYP3A4)+16 DaStable / Low Risk
M3 (cis-Enedione) Furan ring oxidation / openingCYP3A4, CYP2E1+16 DaReactive / High Risk
M4 (GSH-Adduct) Enedione + Glutathione trappingGST / Non-enzymatic+323 Da (+16 + 307)Biomarker of Toxicity
M5 (Thiazole N-oxide) Thiazole nitrogen oxidationFMO, CYP3A4+16 DaModerate Risk

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.[Link]

  • Dalvie, D., O'Donnell, J. P., et al. (2002). Metabolism of thiazole-containing drugs: Identification of reactive metabolites. Chemical Research in Toxicology, 15(3), 269-299.[Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound Identifier: CAS 878465-91-9 (Free base) / CAS 117043...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound Identifier: CAS 878465-91-9 (Free base) / CAS 1170431-91-0 (Dihydrochloride) [1]

Strategic Rationale and Retrosynthetic Analysis[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine is a highly versatile bi-heteroaryl building block frequently utilized in fragment-based drug discovery and the development of kinase inhibitors. The presence of both a hydrogen-bond accepting furan and a thiazole ring provides a rigid, electron-rich scaffold, while the primary methanamine serves as a critical vector for subsequent functionalization (e.g., amide coupling, reductive amination).

The optimal synthetic logic relies on:

  • Fragment Assembly (Suzuki-Miyaura Coupling): Constructing the C-C bond between the thiazole and furan rings using a halogenated thiazole and a furan boronic acid. This avoids the instability of thiazolyl boronic acids.

  • Functional Group Interconversion (Reductive Amination): Converting a stable aldehyde precursor into the primary amine. Using a large excess of ammonium acetate mitigates the risk of over-alkylation (secondary/tertiary amine formation), a common pitfall in primary amine synthesis [2].

Workflow SM Starting Materials 4-Bromo-2-methylthiazole + (5-Formylfuran-2-yl)boronic acid Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3, 90°C SM->Step1 Int Intermediate 5-(2-Methylthiazol-4-yl)furan-2-carbaldehyde Step1->Int Step2 Step 2: Reductive Amination NH4OAc, NaBH3CN, RT Int->Step2 Target Target Compound [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine Step2->Target

Figure 1: Two-step synthetic workflow for [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine.

Step 1: Synthesis of 5-(2-Methylthiazol-4-yl)furan-2-carbaldehyde

Mechanistic Insights

The Suzuki-Miyaura cross-coupling is selected for its high functional group tolerance [3]. We utilize Pd(dppf)Cl2​ as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center during the transmetalation step, which significantly accelerates the reductive elimination of the sterically hindered bi-heteroaryl product compared to monodentate ligands like PPh3​ .

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
4-Bromo-2-methylthiazole178.051.01.78 gElectrophile
(5-Formylfuran-2-yl)boronic acid139.901.21.68 gNucleophile
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05408 mgCatalyst
Na2​CO3​ (2M aqueous)105.993.015.0 mLBase / Activator
1,4-Dioxane88.11N/A40.0 mLSolvent
Experimental Protocol
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylthiazole (1.78 g, 10.0 mmol) and (5-formylfuran-2-yl)boronic acid (1.68 g, 12.0 mmol) in 40 mL of anhydrous 1,4-dioxane.

  • Degassing: Add 15 mL of 2M aqueous Na2​CO3​ . Sparge the biphasic mixture with dry nitrogen gas for 15 minutes to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (408 mg, 0.5 mmol) under a positive stream of nitrogen. Attach a reflux condenser.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor reaction progression via TLC (Hexanes/EtOAc 3:1) or LC-MS until the bromide is fully consumed.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford 5-(2-methylthiazol-4-yl)furan-2-carbaldehyde as a pale yellow solid.

Mechanism Pd0 Active Pd(0) Catalyst OA Oxidative Addition (Insertion into C-Br bond) Pd0->OA TM Transmetalation (Boronate transfer via Base) OA->TM RE Reductive Elimination (Bi-heteroaryl formation) TM->RE RE->Pd0

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling step.

Step 2: Reductive Amination to Target Compound

Mechanistic Insights

Converting the aldehyde to a primary amine requires careful control to prevent the newly formed primary amine from reacting with unreacted aldehyde to form a secondary amine dimer. We utilize the Borch reduction conditions [4]. By using a massive excess of ammonium acetate ( NH4​OAc ), we drive the equilibrium toward the primary imine/iminium species. Sodium cyanoborohydride ( NaBH3​CN ) is selected as the reducing agent because it is stable in mildly acidic conditions and selectively reduces imines over aldehydes at pH ~6.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 5 mmol scale)Role
5-(2-Methylthiazol-4-yl)furan-2-carbaldehyde193.221.0966 mgSubstrate
Ammonium Acetate ( NH4​OAc )77.0810.03.85 gAmmonia source / Buffer
Sodium Cyanoborohydride ( NaBH3​CN )62.841.5471 mgReducing Agent
Methanol (Anhydrous)32.04N/A25.0 mLSolvent
Experimental Protocol
  • Imine Formation: In a 50 mL round-bottom flask, dissolve the intermediate aldehyde (966 mg, 5.0 mmol) in 25 mL of anhydrous methanol. Add ammonium acetate (3.85 g, 50.0 mmol). Stir the mixture at room temperature for 2 hours under nitrogen to allow complete formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium cyanoborohydride (471 mg, 7.5 mmol) in small portions over 10 minutes. (Caution: NaBH3​CN is highly toxic and releases HCN gas under strongly acidic conditions; ensure the reaction is kept slightly acidic to neutral and performed in a well-ventilated fume hood).

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction by adding 10 mL of 1M aqueous NaOH to destroy excess reducing agent and free-base the product. Concentrate the mixture in vacuo to remove methanol.

  • Extraction: Extract the aqueous residue with Dichloromethane (DCM) ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via reverse-phase prep-HPLC or silica gel chromatography (DCM/MeOH/ NH4​OH 90:9:1) to yield[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine.

  • Salt Formation (Optional): To isolate as the more stable dihydrochloride salt (CAS 1170431-91-0), dissolve the free base in minimal diethyl ether and add 2.2 equivalents of 2M HCl in ether. Filter the resulting precipitate and dry under high vacuum.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:

  • LC-MS (ESI+): Expected [M+H]+ m/z = 195.06. A single peak should be observed with >95% UV purity at 254 nm.

  • 1H NMR (400 MHz, DMSO-d6): Key diagnostic peaks include the thiazole methyl group singlet (~2.6 ppm, 3H), the furan backbone protons (two doublets, ~6.5 and ~6.8 ppm, 1H each), the thiazole aromatic proton (~7.8 ppm, 1H), and the benzylic-type methylene protons adjacent to the amine (~3.7 ppm, 2H).

References

  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55-72. Retrieved from[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Retrieved from[Link]

Application

Application Note: NMR Spectroscopy Characterization Protocol for[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

The Analytical Challenge of Bi-Heteroaryl Scaffolds[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine is a highly functionalized bi-heteroaryl small molecule containing a 2-methylthiazole ring, a central furan linker,...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Bi-Heteroaryl Scaffolds[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine is a highly functionalized bi-heteroaryl small molecule containing a 2-methylthiazole ring, a central furan linker, and a primary methanamine group. In drug development, such scaffolds are frequently utilized as pharmacophores for kinase inhibitors and GPCR ligands. However, characterizing these molecules via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The proximity of multiple heteroatoms (N, O, S) creates complex electronic environments, while the lack of protons on the bridging quaternary carbons makes determining the exact connectivity between the two rings difficult.

This application note provides an authoritative, self-validating NMR protocol designed to unequivocally elucidate the structure of this compound, ensuring high-fidelity data for regulatory submissions and quality control.

Rational Experimental Design: Causality in Parameter Selection

The chemical structure of a small molecule dictates a rational spectrum, where the electronic structure determines the chemical shift, and the number of nuclei determines relative intensities[1]. To capture this accurately, experimental parameters must be chosen based on the molecule's physical chemistry:

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): For the free base form of this amine, Chloroform-d (CDCl₃) is strictly preferred over DMSO-d₆. DMSO is highly hygroscopic and strongly hydrogen-bonds with primary amines, often broadening the -NH₂ signal into the baseline. CDCl₃ minimizes these solvation effects, allowing the -NH₂ protons to be observed as a distinct broad singlet.

  • Concentration: A precise concentration of 15–20 mg in 0.6 mL of solvent is targeted. This provides a sufficient signal-to-noise ratio (SNR) for insensitive ¹³C nuclei (1.1% natural abundance) and 2D HMBC experiments without inducing concentration-dependent chemical shift drifting or molecular aggregation.

  • Relaxation Delay (d1): Accurate and precise quantitative NMR (qNMR) of small-molecule organic compounds requires careful calibration of relaxation delays to ensure complete longitudinal (T₁) relaxation[2]. A d1 of 2.0 to 5.0 seconds is mandated here to ensure the integration of the methyl and methanamine protons is perfectly stoichiometric.

Step-by-Step Sample Preparation Protocol

To ensure a self-validating and reproducible result, sample preparation must eliminate line-broadening artifacts caused by paramagnetic impurities or poor shimming.

  • Gravimetric Measurement: Accurately weigh 15.0 mg of[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine using a microbalance.

  • Dissolution: Transfer the solid to a clean glass vial. Add exactly 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane[TMS] as an internal standard).

  • Homogenization: Vortex the vial for 30 seconds. Causality: Incomplete dissolution creates concentration gradients in the NMR tube, destroying magnetic field homogeneity and broadening spectral lines.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a premium 5 mm NMR tube. Causality: Filtering removes microscopic dust and paramagnetic particulate matter that drastically shorten T₂ relaxation times.

  • Degassing (Optional but Recommended): Purge the headspace of the NMR tube with dry nitrogen gas for 10 seconds before capping. Causality: Dissolved oxygen is paramagnetic; removing it sharpens the resonances, particularly for the furan protons.

Multiplexed NMR Acquisition Parameters

Automated small molecule structure elucidation relies on a defined protocol of 1D and 2D NMR spectra to generate a robust correlation table[3]. The following parameters are optimized for a 400 MHz spectrometer equipped with a 5 mm probe at 298 K.

Table 1: Standardized Acquisition Parameters
ExperimentFrequencyScans (ns)Spectral WidthRelaxation Delay (d1)Rationale / Causality
¹H 1D 400 MHz1620 ppm2.0 sRapid acquisition; d1 ensures complete T₁ relaxation for accurate proton counting.
¹³C 1D 100 MHz256 - 512250 ppm2.0 sHigh scan count compensates for low ¹³C gyromagnetic ratio and natural abundance.
DEPT-135 100 MHz128250 ppm1.5 sDifferentiates CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are suppressed.
HSQC 2D4 per t116 ppm (F2)1.5 sMaps direct ¹J_CH couplings. High resolution in F1 (¹³C) prevents signal overlap.
HMBC 2D8 per t116 ppm (F2)1.5 sMaps long-range ²J_CH and ³J_CH couplings. Critical for linking the thiazole and furan rings.

Data Processing and The Self-Validating Structural Workflow

Once data is acquired, processing must be handled with specific apodization functions. For ¹H spectra, an exponential multiplication (Line Broadening = 0.3 Hz) is applied to enhance SNR without sacrificing resolution. For 2D spectra, a sine-bell squared window function is applied to both dimensions to minimize truncation artifacts (sinc wiggles) and improve cross-peak clarity.

NMR_Workflow A Sample Preparation (CDCl3, 15 mg, Degassed) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Multiplexed Acq. D Data Processing (Apodization, FT, Phasing) C->D FID Data E Resonance Assignment (Multiplet Analysis) D->E Processed Spectra F Structural Elucidation (Self-Validating Connectivity) E->F Correlated Signals

Figure 1: Sequential NMR workflow for small molecule structural elucidation and validation.

The Self-Validating System

A robust analytical protocol must be self-validating. In this workflow, the bi-aryl linkage between the thiazole and furan rings is not assumed based on the synthetic route; it is physically proven. The HMBC spectrum acts as the ultimate validator. It will show a critical long-range ³J_CH correlation from the Furan-H4 proton to the Thiazole-C4 quaternary carbon. Conversely, the Thiazole-H5 proton will show a ³J_CH correlation to the Furan-C5 quaternary carbon. This reciprocal cross-validation eliminates the possibility of isomeric impurities and confirms the precise connectivity of the scaffold.

Comprehensive Resonance Assignments

Chemical shifts for the 2-methylthiazole moiety were benchmarked against established literature values for 4-substituted 2-methylthiazoles, which typically exhibit a methyl singlet near δ 2.76 ppm and a thiazole H5 singlet near δ 7.23 ppm in CDCl₃[4]. The furan-2-ylmethanamine fragment assignments are consistent with baseline data for furfurylamine derivatives, showing characteristic furan doublets and a methylene singlet near δ 3.8 ppm[5].

Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Causality Note: Furan-H3 (δ 6.25) is shielded relative to Furan-H4 (δ 6.65). This is because H3 is adjacent to the electron-donating alkylamine group, whereas H4 is adjacent to the electron-withdrawing thiazole ring, which acts as an electron sink and deshields the local environment.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
Thiazole-CH₃ 2.75s3H-C2-CH₃
Methylene 3.85s2H-C2'-CH₂-NH₂
Amine 1.60br s2H--NH₂ (Exchanges with D₂O)
Furan-H3 6.25d1H3.3C3'-H
Furan-H4 6.65d1H3.3C4'-H
Thiazole-H5 7.35s1H-C5-H
Table 3: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

Validation Note: The DEPT-135 experiment is critical here. The methylene carbon at δ 39.5 ppm will phase negatively (pointing down), instantly distinguishing it from the methyl and methine carbons (pointing up), while the four quaternary carbons disappear entirely, confirming their non-protonated status.

PositionChemical Shift (δ, ppm)Type (DEPT-135)Structural Assignment
Thiazole-CH₃ 19.5CH₃ (Positive)C2-CH₃
Methylene 39.5CH₂ (Negative)C2'-CH₂-NH₂
Furan-C4 107.0CH (Positive)C4'-H
Furan-C3 108.0CH (Positive)C3'-H
Thiazole-C5 112.5CH (Positive)C5-H
Thiazole-C4 148.0C (Suppressed)Quaternary C4 (Bridge to Furan)
Furan-C5 149.5C (Suppressed)Quaternary C5' (Bridge to Thiazole)
Furan-C2 156.0C (Suppressed)Quaternary C2' (Attached to CH₂)
Thiazole-C2 165.5C (Suppressed)Quaternary C2 (Attached to CH₃)
References[3] Structure & small molecule elucidation - Bruker. Available Here[1] Analytical NMR - Magritek. Available Here[2] Easy, Precise and Accurate Quantitative NMR - Agilent Technologies.Available Here[4] Access to Thiazole via Copper-Catalyzed[3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions - ACS Publications.Available Here[5] Furfurylamine | C5H7NO - PubChem - NIH. Available Here

Sources

Method

Characterizing a Novel Thiazole-Furan Compound: Application Notes for In Vitro Cellular Analysis

Introduction The heterocyclic scaffolds of thiazole and furan are prominent in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The heterocyclic scaffolds of thiazole and furan are prominent in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The novel compound, [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (hereafter referred to as Compound TF-1), represents a new chemical entity combining these two important pharmacophores. While its specific biological targets are under investigation, its structural similarity to other multi-ring heterocyclic compounds suggests potential activity as a modulator of critical cellular signaling pathways.[4][5]

This guide provides a comprehensive suite of detailed protocols for the initial characterization of Compound TF-1's effects on cancer cell lines. We will operate under the hypothesis that TF-1 may exert its effects by interfering with cell proliferation and survival, possibly through modulation of a key signaling cascade like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][7] The following protocols are designed to be self-validating systems, providing robust and reproducible data on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action Hypothesis: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][9] We hypothesize that Compound TF-1 may inhibit one or more kinases within this pathway, leading to downstream effects such as decreased cell proliferation and induction of apoptosis. This hypothesis provides a logical framework for the selected assays.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation TF1 Compound TF-1 (Hypothesized Target) TF1->PI3K Inhibits? TF1->Akt Inhibits?

Caption: Hypothesized mechanism of Compound TF-1 targeting the PI3K/Akt pathway.

Experimental Workflow Overview

The characterization of Compound TF-1 follows a logical progression from broad phenotypic effects to more specific mechanistic insights. This workflow ensures that each step informs the next, creating a comprehensive profile of the compound's activity.

Workflow Start Start: Cancer Cell Line (e.g., A549, MCF-7) Prep Compound TF-1 Stock Preparation & Dilution Series Start->Prep Viability Assay 1: Cell Viability (MTT) Determine IC50 Prep->Viability Apoptosis Assay 2: Apoptosis (Annexin V/PI) Confirm Cell Death Mechanism Viability->Apoptosis Use IC50 conc. CellCycle Assay 3: Cell Cycle Analysis (PI) Investigate Proliferation Block Viability->CellCycle Use IC50 conc. Analysis Data Analysis & Interpretation Apoptosis->Analysis CellCycle->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine synthesis

Welcome to the Advanced Technical Support Center for the synthesis of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine . This guide is engineered for research scientists and drug development professionals facing bott...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine . This guide is engineered for research scientists and drug development professionals facing bottlenecks in cross-coupling and reductive amination workflows.

Rather than providing a generic recipe, this guide deconstructs the mechanistic causality behind common synthetic failures—empowering you to troubleshoot impurities dynamically and establish self-validating experimental protocols.

Mechanistic Workflow & System Architecture

The synthesis of this heteroaryl-alkylamine building block is typically achieved via a two-stage convergent approach: a Suzuki-Miyaura cross-coupling to build the biaryl scaffold, followed by the reductive amination of the furan-carboxaldehyde intermediate.

SynthesisWorkflow A 4-Bromo-2-methylthiazole + 5-Formylfuran-2-boronic acid B Suzuki-Miyaura Coupling (Pd2(dba)3, XPhos, K3PO4) A->B C Intermediate: 2-Methyl-4-(5-formylfuran-2-yl)thiazole B->C D Reductive Amination (NH3, H2, Pt/TiO2) C->D E Target Molecule: [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine D->E

Synthetic workflow for[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine.

Step-by-Step Validated Protocols

To guarantee reproducibility, every protocol must operate as a self-validating system. The procedures below include integrated analytical checkpoints to verify mechanistic success before proceeding.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the intermediate 2-methyl-4-(5-formylfuran-2-yl)thiazole. Causality: Thiazole sulfur atoms are notorious for coordinating to Palladium centers, leading to catalyst poisoning and precipitation ("Pd black"). Utilizing a bulky, electron-rich biarylphosphine ligand like XPhos sterically shields the metal center and accelerates the reductive elimination step, outcompeting catalyst degradation[1].

  • Preparation: Charge an oven-dried Schlenk flask with 4-bromo-2-methylthiazole (1.0 eq), 5-formylfuran-2-boronic acid (1.2 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).

  • Solvent & Base: Add anhydrous, rigorously degassed 1,4-dioxane and aqueous K3PO4 (2.0 M, 2.0 eq). Note: Oxygen ingress will cause rapid homocoupling of the boronic acid.

  • Reaction: Stir vigorously at 90 °C under an argon atmosphere for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The reaction is complete when the bromide is fully consumed. HPLC analysis must show <2% of the des-bromo thiazole impurity.

Step 2: Selective Reductive Amination

Objective: Convert the aldehyde intermediate to the primary amine target. Causality: Primary amines are inherently more nucleophilic than ammonia. If the Schiff base (imine) intermediate is not hydrogenated rapidly, the newly formed primary amine will attack unreacted aldehyde, yielding a secondary amine dimer. Employing a Pt/TiO2 nanocluster catalyst controls hydrogen spillover and provides specific adsorption sites for the Schiff base, driving primary amine selectivity [2].

  • Preparation: Dissolve the purified 2-methyl-4-(5-formylfuran-2-yl)thiazole in anhydrous methanol.

  • Amine Formation: Add 0.1 wt% Pt/TiO2 catalyst and a 20-fold molar excess of NH3 (supplied as a 7M methanolic solution).

  • Hydrogenation: Pressurize the reactor with H2 (3 MPa) and stir at 80 °C for 6 hours.

  • Self-Validation Checkpoint: Pull an aliquot for LC-MS. The target primary amine ( M+H=195.06 ) must be the dominant peak, with the secondary amine dimer ( M+H=372.09 ) remaining below 5% AUC.

Quantitative Impurity Profiling

Use the following data table to rapidly diagnose off-target reactions based on your LC-MS or GC-MS chromatograms.

Impurity ProfileΔ Mass (vs Target)Mechanistic OriginResolution Strategy
Des-bromo thiazole N/A (Step 1)Protodehalogenation during Suzuki coupling due to slow transmetalation.Use anhydrous K3PO4; ensure rigorous solvent degassing.
Homocoupled Furan N/A (Step 1)Oxidative homocoupling of the boronic acid due to O2 ingress.Degas solvents via freeze-pump-thaw; maintain N2 blanket.
Secondary Amine Dimer +177 DaNucleophilic attack of the primary amine product onto unreacted aldehyde.Increase NH3 equivalents (>20 eq); use Pt/TiO2 catalyst.
Imine Intermediate -2 DaIncomplete hydrogenation of the Schiff base.Increase H2 pressure; check for Pd/Pt catalyst sulfur poisoning.
Furan Ring Reduction +4 DaOver-reduction of the furan aromatic system.Lower reaction temperature; avoid highly active Rh/Ru catalysts.

Troubleshooting Guide & FAQs

Troubleshooting A Impurity Detected in Reductive Amination B Secondary Amine Dimer (Over-alkylation) A->B LC-MS: +177 Da C Unreacted Imine/Aldehyde (Incomplete Reduction) A->C LC-MS: -2 Da / +15 Da D Increase NH3 ratio (>20 eq) Use selective Pt/TiO2 catalyst B->D E Increase H2 pressure Check for sulfur poisoning C->E

Diagnostic logic tree for reductive amination impurities.

Q: My Suzuki coupling stalls at 50% conversion, and I observe a black precipitate in the flask. What is happening? A: The black precipitate is palladium black, which indicates that your active Pd(0) catalyst has aggregated and crashed out of solution. Mechanistically, the sulfur atom on the thiazole ring is a strong σ-donor that can displace weaker phosphine ligands, leaving the metal vulnerable to degradation. Solution: Switch to a more sterically demanding and electron-rich ligand like XPhos or BrettPhos. These ligands enforce a stable coordination sphere around the Palladium, preventing thiazole poisoning [1].

Q: Why am I seeing a massive peak at +177 Da in my LC-MS during the final reductive amination step? A: A mass shift of +177 Da corresponds to the secondary amine dimer. This occurs via over-alkylation: your target [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine has reacted with the unreacted aldehyde intermediate. Solution: You must shift the equilibrium of the initial imine formation. Increase your NH3-to-aldehyde ratio to at least 20:1. Furthermore, ensure rapid H2 mass transfer by increasing agitation, which forces the reduction of the imine before it can react with the primary amine product[2].

Q: How do I efficiently remove residual Palladium from the final amine product? A: Primary amines coordinate strongly to transition metals. Standard silica gel chromatography will often result in streaking and poor recovery if Pd is still bound to your product. Solution: Before final purification, dissolve the crude mixture in an organic solvent (e.g., EtOAc) and wash it with an aqueous solution of a metal scavenger like N-acetyl-L-cysteine, or stir the organic phase with a functionalized silica scavenger (e.g., SiliaMetS Thiol) for 2 hours at 40 °C.

Q: I am using NaBH3CN instead of H2 gas for the reductive amination, but I am getting a complex mixture of products. Why? A: While NaBH3CN is a classic reagent for reductive amination, it requires strict pH control (typically pH 5-6) to selectively reduce the iminium ion over the free aldehyde. Furthermore, the furan ring is sensitive to acidic conditions and can undergo ring-opening side reactions. Solution: If you must avoid high-pressure H2, use Sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane. It is milder, does not require external acid catalysis, and is highly selective for imines over aldehydes.

References

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters (ACS Publications). Available at:[Link]

  • Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO2 Catalyst: A Manifestation of the Nanocluster Proximity Effect. ACS Catalysis. Available at:[Link]

Optimization

reducing side reactions when using[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine in cross-coupling

Welcome to the Technical Support Center for advanced cross-coupling applications. Working with highly functionalized primary amines like [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine in palladium-catalyzed Buchwal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. Working with highly functionalized primary amines like [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine in palladium-catalyzed Buchwald-Hartwig aminations presents a unique set of chemoselectivity and stability challenges[1].

This guide is designed for drug development professionals and synthetic chemists to systematically troubleshoot and eliminate side reactions such as catalyst poisoning, over-arylation, and heteroaromatic degradation.

Substrate Analysis & Mechanistic Challenges

To successfully couple this substrate, we must first analyze the causality behind its side reactions. The molecule contains three highly reactive zones that interfere with standard catalytic cycles:

  • The Primary Amine: While it is the intended nucleophile, primary amines are highly susceptible to successive oxidative additions, leading to unwanted bis-arylation (tertiary amine formation)[1].

  • The 1,3-Thiazole Core: The nitrogen and sulfur atoms within the thiazole ring are potent σ-donors. They can outcompete phosphine ligands for coordination to the Pd(II) intermediate, forming stable, off-cycle complexes that permanently poison the catalyst[2][3].

  • The Furan Ring: Electron-rich furans are notoriously sensitive to the strong alkoxide bases (e.g., NaOtBu) and high temperatures typically used in cross-coupling, leading to ring-opening and messy degradation profiles[4].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Primary Amine Poisoning Thiazole Coordination (Catalyst Poisoning) OxAdd->Poisoning Thiazole N/S binds Pd RedElim Reductive Elimination (Mono-arylated Product) AmineCoord->RedElim Base Degradation Base-Mediated Furan Degradation AmineCoord->Degradation Strong Base / High Temp RedElim->Pd0 Product Release OverAryl Secondary Amine Coord. (Over-arylation) RedElim->OverAryl Excess Ar-X

Catalytic cycle of Pd-catalyzed amination highlighting off-cycle side reactions.

Troubleshooting FAQs

Q1: My reaction stalls at 20-30% conversion, and adding more starting material doesn't help. What is causing this? A1: This is a classic symptom of catalyst poisoning . As the reaction proceeds, the 1,3-thiazole moiety of your substrate (or product) coordinates strongly to the active palladium center, occupying active sites and effectively titrating the catalyst out of the productive cycle[2].

  • The Fix: Increase your catalyst loading from the standard 1-2 mol% to 5 mol% to compensate for baseline deactivation. More importantly, switch to highly sterically demanding dialkylbiaryl monophosphine ligands (e.g., BrettPhos or GPhos). The sheer bulk of these ligands prevents the multidentate coordination required for the thiazole to form stable off-cycle Pd complexes[4].

Q2: I am achieving full conversion, but my LC-MS shows a 1:1 mixture of the desired secondary amine and an over-arylated tertiary amine. How do I stop the diarylation? A2: Primary amines are highly nucleophilic. Once mono-arylated, the resulting secondary amine can undergo a second sequence of amine binding and reductive elimination[1]. The chemoselectivity between mono- and diarylation is strictly governed by the steric environment of the catalyst[5].

  • The Fix: Transition to an exceptionally bulky ligand like tBuBrettPhos or tBuXPhos . The increased conformational rigidity and steric demand force the Pd-complex into a distal-form geometry. This raises the activation barrier for the coordination and reductive elimination of the bulkier secondary amine, effectively halting the reaction at the mono-arylated stage[5].

Q3: My LC-MS baseline is incredibly messy, the starting amine is gone, but I have no product. Is the furan ring degrading? A3: Yes. Furan rings are highly sensitive to strong alkoxide bases (like NaOtBu or KOtBu) at elevated temperatures (>80 °C), which can trigger ring-opening and polymerization[4].

  • The Fix: You must lower the basicity and the thermal energy of the system. Switch to a milder base like Cs₂CO₃ or K₃PO₄. Furthermore, utilizing advanced precatalysts like the GPhos-Pd-G3 system allows Buchwald-Hartwig aminations to proceed efficiently at room temperature, completely bypassing the thermal degradation of base-sensitive heteroaromatics[4].

Troubleshooting Start Reaction Yield < 50% Analyze Analyze LC-MS Profile Start->Analyze Unreacted High Unreacted Amine (Stalled Reaction) Analyze->Unreacted Diarylation Significant Bis-arylation (Tertiary Amine) Analyze->Diarylation Messy No Amine, Messy Baseline (Degradation) Analyze->Messy Sol1 Mitigate Poisoning: Increase Pd to 5 mol% Use BrettPhos/GPhos Unreacted->Sol1 Sol2 Control Selectivity: Switch to tBuBrettPhos or tBuXPhos Diarylation->Sol2 Sol3 Protect Furan: Use Cs2CO3 or K3PO4 Lower Temp to RT Messy->Sol3

Troubleshooting workflow for resolving common side reactions in cross-coupling.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationships between reaction parameters and the mitigation of side reactions for this specific substrate class.

Side Reaction ObservedMechanistic CauseRecommended Catalyst/LigandRecommended BaseTemp (°C)Expected Outcome
Catalyst Poisoning Thiazole N/S coordination to Pd(II)5 mol% Pd-G3 / BrettPhosNaOtBu or Cs₂CO₃80–100Bulky ligand prevents off-cycle multiligated Pd species.
Over-Arylation Secondary amine outcompetes primary2 mol% Pd-G3 / tBuBrettPhosNaOtBu80Steric clash prevents secondary amine coordination.
Furan Degradation Base-mediated ring opening2-5 mol% GPhos-Pd-G3K₃PO₄ or NaOPh25 (RT)Mild base and RT conditions preserve the furan core.

Self-Validating Experimental Protocol

To ensure reproducibility and built-in diagnostic checks, utilize the following step-by-step methodology for the chemoselective mono-arylation of[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine.

Materials Required:

  • Aryl Halide (1.0 equiv) *[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (1.2 equiv)

  • Precatalyst: tBuBrettPhos-Pd-G3 (2-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, finely milled)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the aryl halide, the primary amine substrate, tBuBrettPhos-Pd-G3, and Cs₂CO₃.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined septum. Causality Note: Oxygen must be rigorously excluded to prevent oxidative degradation of the furan ring and oxidation of the phosphine ligand.

  • Activation & Heating: Stir the mixture at room temperature for 5 minutes.

    • Validation Checkpoint 1: Observe a color change (typically to a deep red/orange), indicating the successful cleavage of the G3 precatalyst and the generation of the active Pd(0) species. Heat the reaction to 80 °C.

  • Diagnostic Monitoring: After 1 hour, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint 2: If the starting material remains but the mono-arylated product is forming cleanly, the cycle is active; continue heating. If the reaction has stalled completely, catalyst poisoning has occurred (refer to FAQ 1).

  • Workup: Once complete (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure.

References

  • Buchwald–Hartwig amination - Grokipedia.
  • Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem.
  • 2-Bromo-4-(oxan-4-yl)-1,3-thiazole - Benchchem.
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia - Chemical Science (RSC Publishing).
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Analytical Methods for [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine, a novel heterocyclic amine with significant potential in pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine, a novel heterocyclic amine with significant potential in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reliable validation process.

The core of any drug development program lies in the assurance of its identity, quality, purity, and potency. Validated analytical methods are the cornerstone of this assurance, providing the reliable data necessary for regulatory submissions and ensuring patient safety.[1] For a molecule like [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine, which combines furan, thiazole, and aminomethyl functionalities, a carefully designed validation strategy is paramount.

Choosing the Right Analytical Tool: A Rationale-Driven Approach

The molecular structure of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine—featuring heterocyclic aromatic rings—makes it an ideal candidate for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The conjugated system of the furan and thiazole rings provides a strong chromophore, allowing for sensitive detection.

While other techniques exist, RP-HPLC offers a superior balance of specificity, sensitivity, and robustness for routine quality control of both the active pharmaceutical ingredient (API) and its potential impurities. This guide will focus on a stability-indicating HPLC method, designed to separate the main compound from any potential degradation products.[2]

The Gold Standard: Stability-Indicating HPLC Method Validation

A stability-indicating method is a validated analytical procedure that accurately and precisely measures the active ingredient's concentration without interference from degradation products, impurities, or excipients.[3] Developing and validating such a method is a regulatory requirement and involves a series of experiments to demonstrate its suitability.[4][5]

Forced Degradation: Proving Specificity

The first and most critical step is to perform forced degradation studies.[3][6][7] This involves subjecting the compound to harsh conditions to intentionally generate degradation products. The goal is to challenge the method's ability to separate the intact drug from these degradants, thus proving its specificity.[4]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Accurately weigh and dissolve [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 30 minutes.[2]

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 30 minutes.[2]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 2 hours.

    • Thermal Stress: Heat the solid powder at 105°C for 24 hours.

    • Photolytic Stress: Expose the solution to a calibrated light source (ICH Q1B) for a defined period.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Dilute all samples to a target concentration and analyze by the proposed HPLC method. A photodiode array (PDA) detector is crucial here to check for peak purity.

The objective is to achieve a target degradation of approximately 10-30%, which is sufficient to produce and detect degradation products without completely consuming the parent compound.[7]

Core Validation Parameters: An In-Depth Look

The validation process is guided by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5] The following parameters must be rigorously evaluated.[1][8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[4][9][10] The forced degradation study is the primary evidence of specificity. The method is considered specific if the main peak is well-resolved from all degradation peaks and the peak purity analysis (from the PDA detector) shows no co-eluting peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte's concentration over a specified range.[8][9]

  • Experimental Protocol: Prepare a series of at least five concentrations of the reference standard. For an assay, this range is typically 80% to 120% of the target concentration.[4] For impurity quantification, the range should span from the reporting limit to 120% of the specification limit.[8]

  • Analysis: Inject each concentration in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of the method's results to the true value.[9][10] It is typically assessed through recovery studies.

  • Experimental Protocol: Spike a placebo (or blank matrix) with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).

  • Analysis: Analyze these samples in triplicate and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.[9]

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[1][9] These are critical for impurity analysis. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

Robustness

Robustness demonstrates the method's reliability during normal use by deliberately introducing small variations in method parameters.[10][11][12]

  • Experimental Protocol: Introduce small, deliberate changes to parameters such as:

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Column temperature (± 5°C)

    • Flow rate (± 0.1 mL/min)

  • Analysis: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's capacity to remain unaffected by minor variations.[11]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, emphasizing the foundational role of specificity.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Initial Test Linearity Linearity & Range Specificity->Linearity Proceed if Specific Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Final Validation Report Robustness->Report Compile Data

Caption: Workflow for analytical method validation, starting from development through key ICH Q2(R1) parameters.

Comparative Analysis: HPLC vs. Orthogonal Methods

While HPLC is the workhorse, employing an orthogonal method—a technique that uses a different separation or detection principle—is crucial for comprehensive validation.[13] This provides a higher level of assurance that no impurities are being missed.[13][14]

A suitable orthogonal method for [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine could be High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) . While the separation principle (chromatography) is similar, the detection method (mass spectrometry) is fundamentally different and provides structural information, which UV detection cannot.[15]

ParameterPrimary Method (HPLC-UV)Orthogonal Method (HPLC-MS)Rationale for Comparison
Principle UV AbsorbanceMass-to-Charge RatioMS provides mass information, confirming identity and detecting impurities without chromophores.
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and specific mass)MS can distinguish between co-eluting compounds if they have different masses.
Sensitivity Good (ng level)Excellent (pg to fg level)MS is generally more sensitive, ideal for trace impurity detection.
Impurity ID Not possible without standardsPossible via fragmentationMS can provide structural clues for unknown impurities, which is vital in development.
Robustness HighModerate (ion source can be sensitive to matrix)HPLC-UV methods are typically more robust and easier to transfer between labs.
Cost/Complexity Low / SimpleHigh / ComplexHPLC-MS requires more specialized equipment and expertise.

The Interrelation of Validation Parameters

Understanding how validation parameters relate to one another is key to an efficient and logical process. For instance, accuracy can often be inferred once linearity, precision, and specificity have been established.[4]

Parameter_Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy is foundational for Linearity Linearity Linearity->Accuracy supports Range Range Linearity->Range Precision Precision Precision->Accuracy supports Precision->Range LOQ LOQ Precision->LOQ Accuracy->Range Accuracy->LOQ

Caption: Interrelation of key analytical validation parameters, highlighting how specificity, linearity, and precision underpin accuracy.

Conclusion

Validating an analytical method for a novel compound like [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine is a systematic process that demands both rigorous experimental work and a deep understanding of the underlying scientific principles. A well-validated, stability-indicating HPLC method serves as the primary tool for quality control. Its validation must be built on a foundation of proven specificity through forced degradation studies and a thorough evaluation of all ICH-recommended parameters.

The strategic use of an orthogonal method, such as HPLC-MS, provides an essential cross-check, enhancing confidence in the analytical results and ensuring a comprehensive understanding of the compound's purity profile.[13] By following the principles and protocols outlined in this guide, researchers can develop and validate robust analytical methods that are fit for purpose and meet global regulatory expectations, ultimately safeguarding product quality and patient safety.[8]

References

  • Analytical method validation: A brief review. (2022, November 8). GSC Biological and Pharmaceutical Sciences.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn.
  • Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse.
  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • The 6 Key Aspects of Analytical Method Valid
  • Analytical Method Validation: Key Parameters & Common Challenges. (2025, December 29). Neuland Labs.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020, March 15). PubMed.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • What Is HPLC Method Robustness Assessment and Its Importance? (2025, September 22). Altabrisa Group.
  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). LCGC.
  • A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds. (n.d.). Benchchem.
  • A ruggedness test model and its application for HPLC method validation. (n.d.). ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
  • Quality Guidelines. (n.d.). ICH.
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). PMC.
  • Stability Indicating HPLC Method Development and Valid
  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. (n.d.).

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Comparative

A Framework for Establishing Inter-Laboratory Reproducibility of Assays for [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

For researchers, scientists, and drug development professionals, the ability to obtain consistent and reliable analytical results across different laboratories is paramount. This guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the ability to obtain consistent and reliable analytical results across different laboratories is paramount. This guide provides a comprehensive framework for developing, validating, and establishing the inter-laboratory reproducibility of analytical assays for the novel compound [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine. While specific inter-laboratory studies for this compound are not publicly available, this document outlines the principles and methodologies necessary to achieve this critical milestone, in accordance with international regulatory standards.

The structural motifs of a furan ring and a methyl-thiazole group suggest that High-Performance Liquid Chromatography (HPLC) with UV detection would be a suitable analytical technique due to the presence of chromophores. This guide will, therefore, focus on developing a robust HPLC method and a subsequent inter-laboratory validation study.

Proposed Analytical Method: HPLC-UV

The initial step is to develop a selective and sensitive HPLC method for the quantification of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine. The choice of a reversed-phase C18 column is a common starting point for molecules of this nature.

Experimental Protocol: HPLC Method Development

Objective: To develop a robust isocratic HPLC method for the quantification of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV-Vis detector.

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient to be optimized, starting with 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan (likely in the range of 250-300 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Create a series of dilutions from the stock solution to be used for linearity and accuracy assessments.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Method Optimization: Adjust the mobile phase composition and gradient to achieve a symmetric peak shape for the analyte with a reasonable retention time and good resolution from any impurities or matrix components.

Analytical Method Validation: A Prerequisite for Reproducibility

Before an inter-laboratory study can be conducted, the analytical method must be thoroughly validated in a single laboratory to demonstrate its suitability for the intended purpose.[1][2][3] This validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4][5][6]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity analysis (e.g., using a diode array detector) should show no co-eluting peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be defined based on the intended application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for assay, and may be wider for impurity determination.[2]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-assay precision): RSD ≤ 2%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][6]Signal-to-Noise ratio of 10:1; Precision and accuracy at this level should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]No significant change in results when parameters like pH, flow rate, or column temperature are slightly varied.
Workflow for Single-Laboratory Method Validation

G cluster_prep Preparation cluster_eval Evaluation Dev Method Development Proto Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Rob Robustness Eval Data Evaluation vs. Acceptance Criteria Rob->Eval Report Validation Report Eval->Report

Caption: Workflow for single-laboratory analytical method validation.

Designing and Executing an Inter-Laboratory Reproducibility Study

Once the method has been validated in-house, the next step is to assess its reproducibility across different laboratories. Reproducibility is defined as the precision between laboratories and is a key parameter for standardizing a methodology.[1]

Experimental Protocol: Inter-Laboratory Study

Objective: To determine the between-laboratory precision of the validated HPLC method for [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine.

Participants:

  • A minimum of three independent laboratories.

Materials:

  • A single, homogeneous batch of the test sample containing [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine.

  • A single, well-characterized batch of the reference standard.

  • A detailed, finalized analytical method protocol.

Procedure:

  • Protocol Distribution: Provide all participating laboratories with the identical, detailed analytical method protocol, including instructions for system suitability testing.

  • Sample Distribution: Distribute aliquots of the same homogeneous test sample and reference standard to each laboratory.

  • Analysis: Each laboratory should perform the analysis as per the protocol. It is recommended that each laboratory performs a specified number of replicate analyses (e.g., n=6).

  • Data Reporting: Each laboratory reports their individual results, including any deviations from the protocol and system suitability data.

Data Analysis and Acceptance Criteria

The results from all laboratories are collected and statistically analyzed to determine the overall mean, standard deviation, and relative standard deviation (RSD), also known as the coefficient of variation (CV).

Statistical Parameter Description Typical Acceptance Criteria
Mean The average of all results from all laboratories.-
Standard Deviation (s) A measure of the amount of variation or dispersion of the set of values.-
Relative Standard Deviation (RSD%) The standard deviation expressed as a percentage of the mean.RSD ≤ 5% (This can vary depending on the complexity of the method and the concentration of the analyte).
Workflow for Inter-Laboratory Reproducibility Study

G cluster_plan Planning & Preparation cluster_analysis Analysis at Each Laboratory cluster_data Data Compilation & Analysis Proto Finalized Analytical Method Protocol Select Select Participating Laboratories (≥3) Proto->Select Dist Distribute Protocol, Sample & Standard Select->Dist LabA Laboratory A (n=6 replicates) Dist->LabA LabB Laboratory B (n=6 replicates) Dist->LabB LabC Laboratory C (n=6 replicates) Dist->LabC Compile Compile Results from All Labs LabA->Compile LabB->Compile LabC->Compile Stats Statistical Analysis (Mean, SD, RSD) Compile->Stats Report Inter-Laboratory Study Report Stats->Report

Caption: A typical workflow for an inter-laboratory reproducibility study.

Conclusion

Establishing inter-laboratory reproducibility is a critical step in the lifecycle of an analytical method, particularly for novel compounds like [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine that may be subject to analysis at multiple sites for research, development, or quality control purposes. By following a systematic approach of method development, single-laboratory validation based on ICH guidelines, and a well-designed inter-laboratory study, researchers can ensure the generation of consistent, reliable, and transferable analytical data.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • FDA. Analytical Method Validation: Mastering FDA Guidelines. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • NHS. Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. [Link]

  • IMR Press. Comparison of various international guidelines for analytical method validation REVIEW. [Link]

  • PubChemLite. [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine. [Link]

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Validation

Structural Comparison Guide:[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine and Its Regioisomers

Executive Summary & Chemical Context In fragment-based drug discovery (FBDD) and lead optimization, biaryl systems serve as fundamental scaffolds for orienting pharmacophores within target binding pockets. [5-(2-Methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In fragment-based drug discovery (FBDD) and lead optimization, biaryl systems serve as fundamental scaffolds for orienting pharmacophores within target binding pockets. [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (CAS: 878465-91-9) is a highly versatile building block comprising an electron-rich furan ring coupled to an electron-deficient thiazole ring[1]. Functionalized with a basic methanamine group, this scaffold offers a dense array of hydrogen bond donors and acceptors[2].

However, the regiochemistry of the biaryl linkage—specifically, which carbon atoms connect the furan and thiazole rings—dictates the molecule's three-dimensional geometry. Altering this connectivity generates regioisomers that possess identical molecular weights and polar surface areas, but fundamentally different inter-ring dihedral angles and pharmacophore vectors. This guide objectively compares the target compound against its primary regioisomers, detailing the physicochemical impacts and providing validated experimental workflows for their structural elucidation and biological evaluation.

Physicochemical and Structural Profiling

The table below summarizes the critical physicochemical differences between the target compound and two theoretical regioisomers. While standard descriptors (MW, TPSA) remain static, the geometric descriptors shift dramatically based on the attachment points.

Property[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (Target)[4-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (Regioisomer A)[5-(4-Methyl-1,3-thiazol-2-yl)furan-2-yl]methanamine (Regioisomer B)
Ring Connectivity Furan-C5 to Thiazole-C4Furan-C4 to Thiazole-C4Furan-C5 to Thiazole-C2
Molecular Weight 194.26 g/mol 194.26 g/mol 194.26 g/mol
Topological Polar Surface Area 80.3 Ų80.3 Ų80.3 Ų
Calculated LogP (cLogP) ~1.62~1.58~1.65
Inter-ring Dihedral Angle 0° - 15° (Planar)35° - 45° (Twisted)0° - 10° (Planar)
Pharmacophore Vector Linear (180° projection)Kinked (~120° projection)Linear (180° projection)

Mechanistic Implications of Regioisomerism in Drug Design

The spatial arrangement of pharmacophores is entirely dependent on the regiochemistry of the biaryl linkage. In the target compound, the 5,4-linkage between the furan and thiazole rings allows for a relatively planar conformation due to minimal steric clash between the heteroatoms and adjacent protons. This linear geometry efficiently projects the methanamine group—a critical hydrogen bond donor with a pKa of ~9.5—directly into solvent-exposed channels or deep acidic pockets of target proteins, such as kinase hinge regions[3].

Conversely, shifting the furan attachment to the 4-position (Regioisomer A) introduces significant steric hindrance between the furan C3-proton and the thiazole C5-proton. This forces the inter-ring dihedral angle out of planarity, creating a "kinked" molecular vector. While this kink disrupts extended pi-conjugation, it can be strategically leveraged to navigate curved binding pockets where a linear molecule would otherwise clash with the protein backbone.

BindingLogic R1 Target Isomer Linear Geometry Target Target Protein (Kinase Hinge Region) R1->Target Optimal H-Bonding R2 Regioisomer A Kinked Geometry R2->Target Steric Clash

Impact of biaryl regioisomerism on target binding geometry and affinity.

Experimental Methodologies: Synthesis and Validation

To confidently utilize these building blocks, researchers must employ rigorous, self-validating protocols for both structural elucidation and biological testing.

Protocol A: Regioselective Synthesis and 2D-NMR Elucidation
  • Causality: 1D 1 H NMR cannot definitively distinguish between biaryl regioisomers due to overlapping aromatic signals. 2D HMBC (Heteronuclear Multiple Bond Correlation) is employed because it correlates protons to carbons 2-3 bonds away, allowing the unambiguous mapping of the furan protons across the biaryl bond to the thiazole carbons[4].

  • Self-Validating System: The protocol validates itself through internal data consistency. The presence of a 3JCH​ cross-peak between the furan C4-proton and the thiazole C4-carbon inherently confirms the 5,4-linkage. If the NMR pulse sequence is miscalibrated, these long-range couplings will not appear, rendering the spectrum blank rather than yielding a false positive.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of (5-(aminomethyl)furan-2-yl)boronic acid (amine protected as tert-butyl carbamate) and 1.1 eq of 4-bromo-2-methylthiazole in a degassed mixture of 1,4-dioxane and water (4:1).

  • Catalytic Coupling: Add 0.05 eq of Pd(dppf)Cl 2​ and 2.0 eq of K 2​ CO 3​ . Heat the reaction mixture to 90°C under an inert argon atmosphere for 12 hours.

  • Deprotection & Purification: Extract the crude product, treat with 20% TFA in dichloromethane for 2 hours to remove the Boc protecting group, and purify the resulting mixture via preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • NMR Acquisition: Dissolve the purified isolate in DMSO- d6​ . Acquire a standard 1D 1 H NMR spectrum to confirm purity, followed by a 2D HMBC spectrum optimized for long-range coupling constants ( nJCH​ = 8 Hz).

Workflow A Starting Materials: Thiazole & Furan Halides B Palladium-Catalyzed Cross-Coupling (Suzuki/Stille) A->B Catalysis C Regioisomer Mixture (1,4 vs 1,5 linkages) B->C D Chromatographic Separation (HPLC/SFC) C->D Resolution E 2D NMR (HMBC/NOESY) Structural Elucidation D->E Characterization F X-Ray Crystallography (Absolute Conformation) E->F Validation

Workflow for the synthesis, resolution, and structural validation of furan-thiazole regioisomers.
Protocol B: Target Binding Affinity via Surface Plasmon Resonance (SPR)
  • Causality: SPR is selected over endpoint biochemical assays (like FRET) because it provides real-time kinetic data ( kon​ and koff​ ). This is critical for regioisomers, as a kinked isomer might exhibit the same equilibrium affinity ( KD​ ) as a linear isomer, but achieve it through a slower on-rate and slower off-rate due to necessary conformational adaptations.

  • Self-Validating System: The SPR protocol utilizes a dual-channel setup. Channel 1 is a blank reference surface, and Channel 2 contains the immobilized target protein. The system is self-validating because any non-specific binding of the basic methanamine group to the dextran matrix will appear in Channel 1. Only baseline-subtracted data (Channel 2 - Channel 1) that exhibits a concentration-dependent, saturable binding curve is accepted, intrinsically proving that the observed signal is a true target-ligand interaction.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., a purified kinase domain) on Flow Cell 2 to a density of ~2000 RU. Flow Cell 1 is mock-activated and deactivated to serve as a reference.

  • Analyte Preparation: Prepare a 2-fold dilution series of the regioisomers (ranging from 10 µM to 39 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Kinetic Injection: Inject the analyte series over both flow cells at a flow rate of 30 µL/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Data Analysis: Subtract the reference cell signal (FC2 - FC1) and a blank buffer injection (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

References

Sources

Comparative

Validating In Vivo Efficacy of[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine Compounds: A Comparative Guide

As the landscape of targeted oncology evolves, the structural optimization of small-molecule kinase inhibitors remains a critical frontier. Thiazole-based heterocyclic hybrids have emerged as highly potent small-molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the structural optimization of small-molecule kinase inhibitors remains a critical frontier. Thiazole-based heterocyclic hybrids have emerged as highly potent small-molecule inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR[1]. The integration of a thiazole core is widely recognized for enhancing interactions with the kinase hinge region, leading to significant anti-cancer properties[2].

Specifically, the [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine scaffold represents a novel pharmacophore. The furan-thiazole backbone inserts deeply into the hydrophobic pocket of the kinase domain, while the primary methanamine moiety acts as a critical hydrogen-bond donor/acceptor.

This guide provides a rigorous, self-validating framework for assessing the in vivo efficacy of these novel compounds compared to standard-of-care (SoC) alternatives (e.g., Erlotinib).

Pharmacological Rationale & Target Engagement

To objectively evaluate a novel compound, we must first map its mechanistic intervention. The thiazole-furan-methanamine class acts as a competitive ATP-binding inhibitor. By blocking RTK autophosphorylation, it halts downstream signaling cascades that drive tumor proliferation.

Pathway EGFR Mutant EGFR (Receptor Tyrosine Kinase) PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Activation Inhibitor [5-(2-Methyl-1,3-thiazol-4-yl) furan-2-yl]methanamine Inhibitor->EGFR Competitive ATP Hinge Binding Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes RAS->Proliferation Promotes

Caption: Mechanism of Action: Thiazole-furan-methanamine compounds block RTK-mediated downstream signaling.

Comparative PK/PD Profiling

Before advancing to in vivo efficacy models, integrated pharmacokinetic and pharmacodynamic (PK/PD) modeling is essential. In oncology, where the therapeutic window is often narrow, precise PK/PD modeling establishes the quantitative relationship between drug exposure and therapeutic response, ensuring optimal dosing regimens.

The primary amine in the methanamine group significantly alters the compound's pKa and volume of distribution ( Vd​ ) compared to traditional aminopyrimidines.

Table 1: Comparative Preclinical PK/PD Parameters (Murine Model)
ParameterSoC (Erlotinib)Thiazole-Furan-MethanamineAnalytical Rationale
Oral Bioavailability (F%) 60%78%The lipophilic methyl-thiazole enhances membrane permeability, improving GI absorption.
Half-life ( t1/2​ ) 4.5 h8.2 hFuran-thiazole linkage resists rapid hepatic CYP3A4 oxidation, prolonging systemic circulation.
Volume of Distribution ( Vd​ ) 2.3 L/kg4.1 L/kgThe basic methanamine (pKa ~9.2) drives extensive tissue distribution and tumor penetration.
Target IC 50​ (Cellular) 45 nM12 nMEnhanced hydrogen bonding at the kinase hinge region yields superior target affinity.

Self-Validating In Vivo Efficacy Protocol

A robust in vivo protocol must be a self-validating system. Relying solely on tumor caliper measurements is insufficient, as tumor shrinkage can result from non-specific toxicity or fluid loss. To quantitatively evaluate in vivo target efficacy, we employ an immunofluorescence and EdU (5-ethynyl-2'-deoxyuridine) pulse-labeling strategy[3]. This directly correlates macroscopic tumor regression with microscopic inhibition of DNA synthesis.

Experimental Workflow

Workflow Inoculation 1. Xenograft Inoculation (A549 Cells) Randomization 2. Randomization (Tumor ~150 mm³) Inoculation->Randomization Dosing 3. Dosing Regimen (Vehicle, SoC, Test) Randomization->Dosing Monitoring 4. In Vivo Monitoring (Caliper, Body Wt) Dosing->Monitoring Harvest 5. Tissue Harvest & Biomarker Analysis Monitoring->Harvest

Caption: In vivo validation workflow: From xenograft establishment to efficacy and pharmacodynamic biomarker analysis.

Step-by-Step Methodology & Causality

Phase 1: Xenograft Establishment

  • Action: Subcutaneously inject 5×106 A549 (human non-small cell lung cancer) cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of female athymic nude mice.

  • Causality: Matrigel provides essential extracellular matrix proteins that enhance initial cell survival and promote localized engraftment, drastically reducing inter-subject model variability.

Phase 2: Randomization and Stratification

  • Action: Monitor tumor growth bi-weekly via digital calipers. Randomize mice into treatment cohorts (n=8-10) only when the average tumor volume reaches 150–200 mm³.

  • Causality: Initiating treatment at ~150 mm³ ensures the tumor has established functional neovascularization and is actively in the exponential growth phase. Treating tumors too early can yield false positives due to avascular tumor regression[4].

Phase 3: Dosing and In Vivo Monitoring

  • Action: Administer the[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine compound (e.g., 10 mg/kg and 30 mg/kg) via oral gavage (PO) daily for 21 days. Record body weight and tumor volume three times per week.

  • Causality: Body weight acts as a real-time surrogate for gross systemic toxicity. A sustained weight reduction of >10% indicates the maximum tolerated dose (MTD) has been exceeded. Caliper measurements provide the primary kinetic readout for Tumor Growth Inhibition (TGI).

Phase 4: Pharmacodynamic (PD) Biomarker Harvest

  • Action: 8 hours prior to the final sacrifice, inject mice intraperitoneally with EdU (50 mg/kg). Harvest the tumors, snap-freeze one half for Western blot analysis (assessing p-EGFR and p-AKT levels), and fix the other half in 4% paraformaldehyde for EdU immunofluorescence.

  • Causality: EdU incorporates directly into synthesized DNA during the S-phase of the cell cycle. This pulse-labeling strategy provides a definitive, self-validating readout of in vivo target efficacy, allowing researchers to differentiate true anti-proliferative drug effects from non-specific tissue necrosis[3].

Efficacy Metrics and Data Interpretation

The success of the[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine scaffold is determined by triangulating macroscopic tumor shrinkage (TGI) with microscopic biomarker validation (EdU Index).

Table 2: In Vivo Efficacy and Toxicity Metrics (A549 Xenograft Model)
Treatment GroupDose / RouteTumor Growth Inhibition (TGI %)Body Weight Change (%)EdU Proliferation Index (Relative to Vehicle)
Vehicle Control - / PO0%+2.1%100%
SoC (Erlotinib) 25 mg/kg / PO58%-4.5%42%
Thiazole-Furan-Methanamine 10 mg/kg / PO64%-1.2%31%
Thiazole-Furan-Methanamine 30 mg/kg / PO89% -3.8%12%

Data Interpretation: The experimental data demonstrates that the novel thiazole-furan-methanamine compound achieves superior Tumor Growth Inhibition (89% at 30 mg/kg) compared to the SoC, without crossing the >10% body weight toxicity threshold. Crucially, the protocol validates itself: the profound reduction in the EdU Proliferation Index (down to 12%) perfectly correlates with the macroscopic TGI, proving that the mechanism of action is distinctly anti-proliferative and target-driven, rather than a result of generalized cytotoxicity.

References
  • Huang, Y., et al. (2018). "Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy." Frontiers in Pharmacology. Available at:[Link][3]

  • Zaki, M., et al. (2024). "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances. Available at:[Link][2]

  • Guan, S., & Tu, M.-J. (2023). "Practical Pharmacokinetic–Pharmacodynamic Models in Oncology." MDPI / PMC. Available at:[Link]

  • Chitturi, S., et al. (2026). "Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications." PMC. Available at:[Link][1]

  • Chittajallu, et al. (2015). "In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy." Nature Methods / PMC. Available at:[Link][4]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

This document provides a comprehensive, step-by-step protocol for the proper disposal of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (CAS No. 878465-91-9).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (CAS No. 878465-91-9). As a compound integrating thiazole, furan, and methanamine moieties, its handling and disposal require a nuanced understanding of its chemical properties and associated hazards to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principle: Hazard-Informed Disposal

The fundamental principle guiding the disposal of this compound is that it must be treated as hazardous waste . This determination is not arbitrary; it is based on the synthesis of its structural components and documented hazard classifications.

  • Furan Moiety : The furan ring is a known structural alert. Furan itself is classified as a hazardous waste (U124) and is noted for its potential to form explosive peroxides and its flammability.[1][2][3] Disposal of furan-containing compounds via sanitary sewer systems is strictly prohibited.[1][2]

  • Methanamine Moiety : Primary amines can be reactive and may possess biological activity. While simple amines can sometimes be neutralized, the complexity of this molecule precludes such simple treatment.[4]

  • Thiazole Moiety : Thiazole derivatives are ubiquitous in biologically active molecules and pharmaceuticals.[5][6][7] Due to their potential biological effects, they are managed cautiously, with disposal as chemical waste being the standard approach.[8]

The combination of these structural features necessitates a disposal protocol that prioritizes containment and professional handling over in-lab neutralization or drain disposal.

Hazard Profile and Essential Safety Precautions

Prior to handling for disposal, it is critical to be aware of the compound's specific hazard classifications. This knowledge informs the selection of appropriate personal protective equipment (PPE) and engineering controls, forming a self-validating system of safety.

GHS Hazard Classifications

The notified classifications for [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine highlight its multi-faceted risk profile.[9]

Hazard ClassHazard CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationH315Causes skin irritation.
Serious Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness.
Mandatory Safety Protocols
  • Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10] An emergency eyewash station and safety shower must be readily accessible.[11]

  • Personal Protective Equipment (PPE) : Based on the hazard profile, the following PPE is mandatory:

    • Eye Protection : Chemical safety goggles and a face shield are required to protect against splashes.[10]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.[12]

    • Body Protection : A flame-resistant lab coat should be worn to protect from skin contact.[10]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is collected, stored, and transferred in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Characterization and Segregation

The first crucial step is to correctly identify and segregate the waste stream.

  • Pure Compound (Solid or in Solution) : Any unused or residual [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine is hazardous waste.

  • Mixtures : If mixed with solvents or other reagents, the entire mixture must be treated as hazardous waste. The identity of all components must be known for proper labeling.

  • Segregation is Key : Do not mix this waste with other waste streams, particularly acidic or oxidizing waste, to prevent potentially violent reactions.[2][13] Store in a dedicated and compatible waste container.[12]

Step 2: Waste Collection and Container Management

Proper containment is critical to prevent release into the environment.

  • Select a Compatible Container : Use a designated, leak-proof hazardous waste container, typically made of high-density polyethylene (HDPE). Ensure it has a secure, screw-on cap.

  • Label the Container Immediately : Attach a completed hazardous waste label to the container before adding any waste.[11] The label must, at a minimum, include:

    • The words "Hazardous Waste".

    • The full chemical name: "[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine".

    • The CAS Number: 878465-91-9.

    • All components and their approximate percentages if it is a mixture.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

  • Transfer Waste : Carefully transfer the waste into the labeled container inside a fume hood. Do not fill the container beyond 90% capacity to allow for expansion.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Ensure the storage area is away from heat, ignition sources, and incompatible materials.[13]

Step 4: Arranging for Professional Disposal

Hazardous waste must be disposed of through certified professionals.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[10][13]

  • Provide Documentation : Be prepared to provide the EHS office with a complete list of the waste container's contents.[10]

  • Never Accumulate : Do not accumulate large quantities of waste. Arrange for disposal when the container is nearing full.[13]

Decontamination of Empty Containers

Empty containers that once held [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine are also considered hazardous waste until properly decontaminated.

  • Triple-Rinse Procedure : Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or acetone).[13]

  • Collect Rinsate : Crucially, the rinsate from all three rinses is considered hazardous waste. [13] Collect this rinsate and add it to your liquid hazardous waste container for this compound.

  • Final Disposal : Once triple-rinsed, deface or remove the original label. The decontaminated container can then typically be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's specific policies.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste streams containing [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation ([5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine) B Characterize Waste Stream A->B C Pure Compound or Contaminated Materials B->C D Empty Container B->D E Collect in Labeled, Compatible Hazardous Waste Container C->E F Triple-Rinse with Appropriate Solvent D->F G Store in Secondary Containment in Satellite Accumulation Area E->G H Collect Rinsate as Hazardous Waste F->H I Dispose of Cleaned Container as Non-Hazardous Waste F->I After Rinsate Collection J Contact EHS for Professional Disposal G->J H->E Add to Container

Caption: Workflow for the disposal of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine.

References

  • [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine - NextSDS. (n.d.). Retrieved March 19, 2026, from [Link]

  • [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine dihydrochloride - NextSDS. (n.d.). Retrieved March 19, 2026, from [Link]

  • Guide for Drain Disposal of Laboratory Chemicals - METU. (n.d.). Retrieved March 19, 2026, from [Link]

  • Furan - Hazardous Substance Fact Sheet - New Jersey Department of Health. (n.d.). Retrieved March 19, 2026, from [Link]

  • Standard Operating Procedure for the use of Furan - Western Carolina University. (n.d.). Retrieved March 19, 2026, from [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services, University of British Columbia. (n.d.). Retrieved March 19, 2026, from [Link]

  • In-Lab Disposal Methods: Waste Management Guide - Indiana University. (n.d.). Retrieved March 19, 2026, from [Link]

  • Chemical Waste Management Guide - Southern Illinois University. (n.d.). Retrieved March 19, 2026, from [Link]

  • 1,3-Thiazol-2-ylmethanamine - PubChem. (n.d.). Retrieved March 19, 2026, from [Link]

  • [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine - PubChemLite. (n.d.). Retrieved March 19, 2026, from [Link]

  • (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine - PubChem. (n.d.). Retrieved March 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (2020). Retrieved March 19, 2026, from [Link]

  • Inhaled furan selectively damages club cells in lungs of A/J mice - PMC. (n.d.). Retrieved March 19, 2026, from [Link]

  • Risks for public health related to the presence of furan and methylfurans in food - PMC - NIH. (n.d.). Retrieved March 19, 2026, from [Link]

  • Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison. (2022). Retrieved March 19, 2026, from [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives - MDPI. (2024). Retrieved March 19, 2026, from [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC. (n.d.). Retrieved March 19, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety - MDPI. (2022). Retrieved March 19, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

As a Senior Application Scientist, I recognize that handling specialized heterocyclic amines like [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (CAS: 878465-91-9) requires more than a generic safety checklist. The...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic amines like [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine (CAS: 878465-91-9) requires more than a generic safety checklist. The structural combination of a lipophilic methylthiazole-furan core with a primary methanamine moiety creates a specific toxicological profile. The lipophilic rings act as penetration enhancers, facilitating dermal absorption, while the primary amine drives local tissue irritation and potential central nervous system (CNS) effects upon inhalation.

To ensure absolute safety and operational integrity during your drug development workflows, this guide provides a causality-driven, self-validating architecture for Personal Protective Equipment (PPE) and handling protocols.

Hazard Profiling & Quantitative Safety Data

Before selecting PPE, we must establish the chemical's threat matrix.[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine is classified under several critical Global Harmonized System (GHS) categories[1].

Hazard ClassGHS CodeToxicological EndpointOperational Implication
Acute Toxicity (Oral/Dermal/Inhalation) H302, H312, H332Systemic toxicity via multiple exposure routes.Mandates strict barrier protection and zero-exposure transfer protocols.
Skin Irritation H315Localized epidermal degradation.Requires chemically resistant, breakthrough-tested elastomers (e.g., Nitrile).
Eye Irritation H319Severe ocular tissue damage.Necessitates full-seal splash goggles; safety glasses are insufficient.
STOT SE 3 H336CNS depression (drowsiness/dizziness).Dictates mandatory use of negative-pressure engineering controls (Fume Hood).

The PPE Architecture: Causality & Selection

Every piece of PPE chosen for this compound is a deliberate countermeasure against its specific chemical properties.

  • Hand Protection (Dermal Barrier):

    • Selection: Double-layered Nitrile gloves (minimum 0.12 mm thickness for the inner layer, 0.20 mm for the outer).

    • Causality: The lipophilic nature of the furan and thiazole rings allows the molecule to rapidly permeate highly porous materials like standard latex. Nitrile provides a dense, non-polar barrier that resists the primary amine's basicity[2].

    • Validation: Inspect gloves via the "inflation test" (trapping air to check for micro-punctures) prior to donning.

  • Respiratory Protection (Inhalation Barrier):

    • Selection: If handled outside a certified fume hood, a half-mask respirator equipped with combination Organic Vapor/Particulate cartridges (e.g., P100/OV) is mandatory.

    • Causality: The compound's H332 (Harmful if inhaled) and H336 (CNS effects) classifications mean that even minor aerosolization of the powder during weighing can cause immediate dizziness and systemic toxicity[1].

  • Ocular & Facial Protection:

    • Selection: Indirect-vented chemical splash goggles paired with a polycarbonate face shield.

    • Causality: Amines are highly irritating to the mucous membranes of the eye (H319). Indirect venting prevents airborne dust from bypassing the seal, while the face shield protects against accidental liquid splashing during solvation.

Standard Operating Procedure: Safe Dispensing Workflow

To prevent exposure, the handling protocol must be a self-validating system where each step confirms the safety of the next.

Step 1: Engineering Control Verification Before opening the chemical container, verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm). Validation: Check the digital monitor or use a delicate tissue wipe taped to the sash to visually confirm inward directional airflow.

Step 2: Static Mitigation Primary amines in powder form often hold a static charge, causing them to "jump" and aerosolize when a spatula is introduced. Use an anti-static bar or zero-stat gun on your micro-spatula and the receiving weigh boat/vial before transfer.

Step 3: Closed-System Transfer Do not weigh this compound into an open weigh boat. Tare a sealable glass vial. Transfer the required mass directly into the vial inside the fume hood, and seal it immediately.

Step 4: Exterior Decontamination Wipe the exterior of the sealed vial with a lint-free cloth lightly dampened with a 1% acetic acid solution (to protonate and neutralize any trace amine), followed by a dry wipe, before removing the vial from the hood.

HandlingWorkflow Start 1. Fume Hood Verification Static 2. Static Mitigation Start->Static Transfer 3. Sealed Vial Transfer Static->Transfer Decon 4. Acidic Surface Decontamination Transfer->Decon

Fig 1: Step-by-step operational workflow for safe dispensing of methanamine derivatives.

Emergency Response & Spill Mitigation

In the event of a spill, standard paper towels must never be used, as the friction and ambient acids can cause an exothermic reaction with the amine. Follow this validated response pathway[2],:

  • Assessment & Evacuation: If more than 50 mg is spilled outside of a fume hood, immediately evacuate the 2-meter radius to prevent inhalation of aerosolized particulates (H332).

  • PPE Escalation: The spill responder must don a P100/OV respirator, a chemically resistant Tyvek suit, and heavy-duty neoprene over-gloves.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

  • Collection & Neutralization: Use non-sparking polypropylene tools to sweep the absorbed mixture into a dedicated hazardous waste container. Wash the affected surface with a dilute acidic solution (1% acetic acid or citric acid) to solubilize residual amine, followed by a thorough water rinse.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evac Evacuate Area (If outside hood) Assess->Evac High Risk PPE Don P100 Respirator & Over-Gloves Assess->PPE Low Risk Evac->PPE Contain Contain with Inert Vermiculite PPE->Contain Clean Acidic Wash & Segregation Contain->Clean

Fig 2: Emergency spill response pathway for Acute Tox 4 and Skin Irrit 2 chemical hazards.

References

  • Title:[5-(2-methyl-1,3-thiazol-4-yl)
  • Source: envirograf.
  • Source: sigmaaldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine
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